N-(4-bromo-3-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide
Description
N-(4-bromo-3-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a hybrid molecule combining a quinazolin-4-one scaffold with a 2-thioxothiazolidin-4-one moiety via a sulfanyl acetamide linker. Its structure features a 4-bromo-3-methylphenyl substituent, which may enhance lipophilicity and target binding compared to simpler aryl groups.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O2S/c1-15-13-16(11-12-19(15)24)25-21(28)14-30-23-26-20-10-6-5-9-18(20)22(29)27(23)17-7-3-2-4-8-17/h2-13H,14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDDANYGJOXIBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-3-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is a synthetic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C23H18BrN3O2S
- Molecular Weight : 480.37692 g/mol
The presence of the bromine atom and the quinazoline moiety suggests potential interactions with biological targets, particularly in cancer and microbial inhibition.
Research indicates that compounds with similar structures often exhibit biological activities through several mechanisms:
- Antimicrobial Activity : Many acetamide derivatives have shown effectiveness against various bacterial strains. The presence of the quinazoline ring enhances this activity by potentially disrupting bacterial cell wall synthesis or inhibiting enzyme function.
- Anticancer Properties : Quinazoline derivatives are known for their ability to inhibit specific kinases involved in tumor growth. The compound's structure may allow it to interfere with signaling pathways critical for cancer cell proliferation.
- Anti-inflammatory Effects : Some studies suggest that related compounds can modulate inflammatory pathways, providing a basis for further exploration of this compound's effects on inflammatory diseases.
Antimicrobial Activity
A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial properties of various acetamide derivatives, including this compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria, with an IC50 value indicating effective concentration levels for inhibiting bacterial growth.
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 20 |
Anticancer Activity
Another study focused on the anticancer properties of quinazoline derivatives, highlighting the ability of compounds similar to N-(4-bromo-3-methylphenyl)-2-[...]-acetamide to inhibit tumor cell proliferation in vitro. The compound demonstrated a dose-dependent reduction in cell viability across various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 12 |
| HeLa (Cervical Cancer) | 8 |
Comparison with Similar Compounds
Structural Modifications and Cytotoxicity
The compound belongs to a series of N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide derivatives (6a–o). Key analogs and their biological activities include:
- Electron-Withdrawing Groups : Nitro-substituted derivatives (6j, 6k) exhibit varied activity, with 4-nitro (6j) showing higher cytotoxicity than 3-nitro (6k), likely due to improved target interaction .
- Halogenated Groups : Bromine in the target compound may enhance membrane permeability and DNA interaction, similar to 4-bromophenyl analogs in other studies .
- Methoxy/Hydroxy Groups : Polar groups like 4-hydroxy-3-methoxy (6n) reduce cytotoxicity compared to nitro or bromo derivatives, possibly due to decreased lipophilicity .
Structure-Activity Relationship (SAR) Insights
- Quinazolinone Core: Essential for binding to kinase targets (e.g., EGFR, BRAF) via hydrogen bonding with the 4-oxo group .
- Sulfanyl Linker : Enhances rigidity and stabilizes the bioactive conformation, as seen in dual inhibitors like compound 14 (IC50 = 0.89 µM for EGFR) .
- Arylidene Substituents : Bulky or electron-deficient groups (e.g., bromo, nitro) improve cytotoxicity, while electron-donating groups (e.g., methoxy) reduce potency .
Key Research Findings
Moderate Cytotoxicity : The parent compound (5) inhibits MCF7 cell growth by 64.4%, suggesting the target compound may exhibit similar or enhanced activity depending on substituent effects .
Selectivity Trends: Analogs with 4-substituted halogens (e.g., 4-bromo, 4-chloro) show higher selectivity for cancer cells over normal cells compared to 3-substituted derivatives .
Thermal Stability : High melting points (>200°C) across the series indicate suitability for formulation under standard conditions .
Q & A
Basic: What are the optimal synthetic routes for preparing N-(4-bromo-3-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide?
Methodological Answer:
The synthesis typically involves coupling a 4-oxo-3-phenyl-3,4-dihydroquinazolin-2-thiol derivative with a bromo-substituted acetamide precursor. Key steps include:
- Thiol-Activation : Use coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane (DCM) at 273 K to activate the thiol group for nucleophilic substitution .
- Purification : Post-reaction, extract with DCM, wash with NaHCO₃ and brine, and concentrate under reduced pressure. Recrystallization from methylene chloride yields pure crystals .
- Validation : Confirm purity via HPLC (≥95%) and structural integrity via ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–8.1 ppm), acetamide carbonyl (δ ~170 ppm), and sulfanyl linkage (δ ~40 ppm for S–CH₂). 2D NMR (COSY, HSQC) resolves overlapping signals .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 508.05) .
- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~2550 cm⁻¹ (S–H stretch, if unreacted) .
Advanced: How can researchers design derivatives to investigate structure-activity relationships (SAR) for anticancer activity?
Methodological Answer:
- Substitution Strategy : Modify the bromophenyl group (e.g., replace Br with Cl or F) or the quinazolinone core (e.g., introduce electron-withdrawing groups) to alter electron density and binding affinity .
- Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare IC₅₀ values to establish SAR trends .
- Computational Modeling : Perform docking studies with EGFR or BRAF kinase domains to predict binding modes and guide synthetic efforts .
Advanced: What challenges arise in resolving crystallographic data for this compound, and how are they addressed?
Methodological Answer:
- Crystal Growth : Slow evaporation from DCM/ethanol mixtures produces diffraction-quality crystals. Poor solubility may require mixed solvents .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXL refines structures, resolving disorder in flexible groups (e.g., methyl or bromophenyl moieties) .
- Hydrogen Bonding Analysis : Graph-set analysis (e.g., N–H⋯O and C–H⋯F interactions) explains packing stability. Software like Mercury visualizes intermolecular networks .
Basic: What are the primary biological targets or pathways under investigation for this compound?
Methodological Answer:
- Kinase Inhibition : Assess inhibition of EGFR and BRAF using enzymatic assays (e.g., ADP-Glo™ Kinase Assay). IC₅₀ values correlate with antiproliferative activity in cancer models .
- Apoptosis Markers : Western blotting for caspase-3/7 activation and PARP cleavage in treated cells validates pro-apoptotic effects .
- Cytotoxicity Profiling : Compare selectivity between cancerous and normal cell lines (e.g., HEK293) to evaluate therapeutic index .
Advanced: How can researchers resolve contradictions in bioactivity data across different studies?
Methodological Answer:
- Purity Verification : Re-analyze compound batches via HPLC to rule out impurities (>98% purity required). Contradictions may arise from degraded or impure samples .
- Solubility Optimization : Use DMSO with surfactants (e.g., Tween-80) or cyclodextrins to improve bioavailability in cell-based assays .
- Standardized Protocols : Adopt consistent assay conditions (e.g., serum concentration, incubation time) to minimize variability .
Advanced: What strategies are employed to study the compound’s metabolic stability in vitro?
Methodological Answer:
- Microsomal Incubation : Incubate with liver microsomes (human/rat) and NADPH. LC-MS/MS quantifies parent compound depletion over time (t₁/₂ calculation) .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. >50% inhibition at 10 μM indicates high metabolic liability .
- Metabolite Identification : HR-MS/MS fragmentation profiles identify phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
Basic: What analytical methods ensure batch-to-batch consistency in synthesis?
Methodological Answer:
- HPLC-PDA : Use a C18 column (gradient: 10–90% acetonitrile/water) to monitor retention time and UV absorption (λ = 254 nm) .
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
- Thermogravimetric Analysis (TGA) : Verify stability up to 250°C, ensuring no solvent residues .
Advanced: How can computational methods predict the compound’s pharmacokinetic (PK) properties?
Methodological Answer:
- ADME Prediction : Tools like SwissADME estimate logP (∼3.2), solubility (∼0.05 mg/mL), and BBB permeability. High logP suggests lipophilicity, requiring formulation optimization .
- Molecular Dynamics (MD) : Simulate binding to serum albumin to predict plasma protein binding (>90% indicates limited free drug availability) .
- QSAR Models : Corrogate structural descriptors (e.g., polar surface area) with absorption data from Caco-2 cell assays .
Advanced: What crystallographic insights explain the compound’s conformational stability?
Methodological Answer:
- Torsion Angle Analysis : Dihedral angles between quinazolinone and bromophenyl rings (e.g., ~66.4°) minimize steric strain .
- Intermolecular Interactions : N–H⋯O hydrogen bonds (2.8–3.0 Å) and C–H⋯π stacking stabilize the crystal lattice .
- Thermal Ellipsoids : Refinement in SHELXL shows low displacement parameters (Ueq < 0.05 Ų) for rigid moieties, confirming structural rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
